Reactive Orange 5

Description

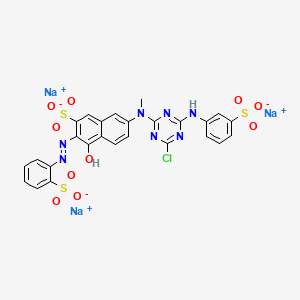

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN7O10S3.3Na/c1-34(26-30-24(27)29-25(31-26)28-15-5-4-6-17(13-15)45(36,37)38)16-9-10-18-14(11-16)12-21(47(42,43)44)22(23(18)35)33-32-19-7-2-3-8-20(19)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAYVHBJJXOOIY-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17ClN7Na3O10S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890053 |

Source

|

| Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-21-8 |

Source

|

| Record name | 2-Naphthalenesulfonic acid, 7-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)-, sodium salt (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 7-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Reactive Orange 5 chemical structure and properties

An In-depth Technical Guide to C.I. Reactive Orange 5

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of C.I. This compound (C.I. 18279), a single azo monochlorotriazine reactive dye. The document delves into its core chemical structure, physicochemical properties, synthesis pathway, and mechanism of covalent bond formation with cellulosic substrates. Detailed information on its industrial applications, analytical considerations, and environmental and safety profiles is presented. This guide is intended for researchers, chemists, and professionals in the fields of textile science, dye chemistry, and environmental science, offering field-proven insights and validated data to support research and development activities.

Introduction: The Significance of this compound

Reactive dyes represent a cornerstone of the textile industry, prized for their ability to form stable, covalent bonds with fibers like cotton, leading to excellent wash fastness.[1][2] C.I. This compound, also known commercially as Reactive Brilliant Orange K-GN, is a prominent member of this class, valued for its bright orange hue.[3][4] It is an anionic azo dye, characterized by a monochlorotriazine (MCT) reactive group, which facilitates its fixation onto hydroxyl-containing substrates under alkaline conditions.[1][3]

The dye is primarily used for dyeing and printing on cellulosic fibers such as cotton, linen, and viscose.[5] Its utility also extends to silk, wool, and various blended fabrics.[5][6] Understanding the intricate balance between its chemical structure, reactivity, and application conditions is critical for optimizing dyeing processes, ensuring color consistency, and mitigating environmental impact.

Chemical Structure and Physicochemical Properties

The identity and properties of this compound are defined by its complex molecular architecture.

Chemical Identity

Chemical Structure Diagram

The structure of this compound incorporates a chromophoric azo group linked to naphthalene and benzene sulfonic acid moieties, and a reactive monochlorotriazine group.

Caption: Chemical Structure of C.I. This compound.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in solution and during the dyeing process.

| Property | Value | References |

| Appearance | Bright orange or orange-red powder | [3][4][6] |

| Solubility in Water | 139 g/L (at 20°C) | [6] |

| 70 g/L (at 50°C) | [6][8] | |

| 180 g/L (at 50°C) | [5] | |

| Behavior in Acid | In conc. H₂SO₄: Dark red, precipitates, turns golden yellow on dilution. | [3][4][6] |

| In conc. HNO₃: Golden yellow, turns light yellow on dilution. | [3][4][6] | |

| Behavior in Base | Aqueous solution is golden brown; adding NaOH turns it deep yellow. | [3][4][6] |

| Fastness Properties | ||

| Light Fastness (ISO) | 5 | [3][4] |

| Washing Fastness | 4-5 | [10] |

| Perspiration Fastness | 4 | [3][10] |

| Rubbing Fastness (Dry/Wet) | 3-4 | [10] |

Synthesis and Manufacturing Process

The synthesis of this compound is a multi-step process involving condensation and diazo coupling reactions.[8] The primary raw materials include cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), J acid (4-hydroxy-7-methylamino-naphthalene-2-sulfonic acid), aniline-2,5-disulfonic acid, and m-aminobenzenesulfonic acid.[6]

The manufacturing pathway can be summarized as follows:

-

First Condensation : Cyanuric chloride is condensed with J acid in an acidic medium at a controlled temperature of 0-5 °C.[6] This reaction attaches the naphthalenic moiety to the triazine ring.

-

Diazotization and Coupling : Aniline-2,5-disulfonic acid is diazotized and subsequently coupled with the product from the first condensation step.[6] This forms the chromophoric azo bridge.

-

Second Condensation : The resulting intermediate is then condensed with m-aminobenzenesulfonic acid at approximately 40°C.[6]

-

Isolation : The final product is isolated through salting out, followed by filtration and drying to yield the finished dye powder.[6]

Caption: Synthesis workflow for C.I. This compound.

Mechanism of Reaction with Cellulosic Fibers

The efficacy of this compound stems from its ability to form a covalent bond with cellulose, the primary component of cotton and viscose fibers. This reaction proceeds via a nucleophilic substitution mechanism.[11]

Activation and Fixation

-

Fiber Ionization : The dyeing process is conducted under alkaline conditions (using agents like sodium carbonate). The alkali catalyzes the ionization of the hydroxyl groups (-OH) on the cellulose polymer, converting them into more potent nucleophilic cellulosate ions (Cell-O⁻).[11][12]

-

Nucleophilic Attack : The cellulosate ion attacks one of the electrophilic carbon atoms on the dye's triazine ring.

-

Substitution and Bond Formation : This attack leads to the displacement of the chlorine atom (a good leaving group) from the triazine ring. A stable, covalent ether bond (Cell-O-Dye) is formed, permanently fixing the dye to the fiber.[11][13]

Competing Reaction: Hydrolysis

A critical competing reaction during dyeing is the hydrolysis of the dye.[13] Hydroxide ions (OH⁻) present in the alkaline dyebath can also act as nucleophiles, attacking the triazine ring. This reaction replaces the chlorine atom with a hydroxyl group, forming an inactive, hydrolyzed dye molecule (HO-Dye). This hydrolyzed dye can no longer react with the fiber and must be washed off, reducing the fixation efficiency and contributing to colored effluent.[14]

Caption: Competing fixation and hydrolysis reactions of this compound.

Experimental Protocols

Exhaust Dyeing of Cotton with this compound

This protocol describes a standard laboratory procedure for dyeing cotton fabric.

-

Preparation : Scour and bleach a 10g sample of cotton fabric to ensure hydrophilicity and remove impurities.

-

Dyebath Setup : Prepare a dyebath with a liquor-to-goods ratio of 20:1.

-

Dye and Salt Addition : Add this compound (e.g., 2% on weight of fiber, owf) and an electrolyte such as Glauber's salt (e.g., 60 g/L) to the dyebath. The salt aids in exhausting the dye onto the fiber surface.

-

Dyeing Cycle :

-

Enter the cotton sample into the dyebath at 40°C.

-

Run for 30 minutes to allow for dye migration and leveling.

-

-

Alkali Addition : Add an alkali, such as sodium carbonate (e.g., 20 g/L), to raise the pH and initiate the fixation reaction.

-

Fixation : Raise the temperature to 60°C and maintain for 60 minutes to facilitate the covalent bonding.

-

Rinsing and Soaping :

-

Drain the dyebath and rinse the fabric with cold water.

-

Neutralize with a weak acetic acid solution.

-

Perform a soaping wash at boiling temperature (e.g., with 2 g/L non-ionic detergent) for 15 minutes to remove unfixed and hydrolyzed dye.

-

Rinse thoroughly and air dry.

-

Environmental and Safety Considerations

Environmental Impact

The primary environmental concern associated with reactive dyes is the discharge of colored effluents.[15] Due to incomplete fixation and the competing hydrolysis reaction, a significant portion of the dye (up to 50%) may be released into wastewater.[14] The presence of dyes in water bodies reduces light penetration, which can inhibit the photosynthetic activity of aquatic flora.[14] Furthermore, azo dyes and their degradation products can be toxic and recalcitrant to conventional wastewater treatment methods.[16][17]

Health and Safety

Reactive dyes may cause sensitization through inhalation and skin contact.[18] High dust concentrations can lead to respiratory irritation, and direct skin contact may cause irritation.[18] Standard personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection (dust mask) when handling the powder, is essential to minimize exposure.[18] In case of contact, affected areas should be washed thoroughly with water.[18]

Conclusion

C.I. This compound is a technically significant dye due to its bright shade and the formation of highly stable covalent bonds with cellulosic fibers. Its performance is governed by a well-understood nucleophilic substitution mechanism, which is in constant competition with hydrolysis. For professionals in textile and materials science, optimizing dyeing parameters such as pH, temperature, and electrolyte concentration is key to maximizing fixation efficiency, thereby enhancing product quality and minimizing the environmental footprint. Continued research into improving fixation rates and developing more sustainable dyeing methodologies remains a critical goal for the industry.

References

- World Dye Variety. (2012, May 9). This compound.

- ChemBK. (2024, April 9). This compound.

- ChemicalBook. This compound | 70210-21-8.

- ChemicalBook. This compound | 12237-97-7.

- ChemicalBook. This compound.

- Chemsrc. (2024, January 3). This compound | CAS#:12237-97-7.

- COLORKEM. China Reactive Orange 5RD Manufacturer and Supplier.

- COLORKEM. China Reactive Orange 5RD Manufacturer and Supplier (Product physical properties table).

- Synthesia. OSTAZIN ORANGE H-G, CAS: 70210-21-8, this compound.

- Material Safety Data Sheet. (2006, July 11). Procion MX Dyes.

- ResearchGate. (2025, August 7). Mechanisms of Reaction of Reactive Dyes with Cellulosic and other Fibres.

- Fibre2Fashion. Health and Environmental Hazards of Synthetic Dyes.

- ResearchGate. (2025, August 7).

- Zarrabi, M. Degradation of Azo Dye Reactive Black 5 and Acid Orange 7 by Fenton-Like Mechanism.

- PMC. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases.

- PMC - NIH. (2022, July 2). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)

- Conceptive Colors. Reactive Dyes (DTP) and Others.

- MDPI. (2026, January 19).

- ResearchGate. The chemical reaction of cellulose with different reactive dyes.

Sources

- 1. conceptivecolors.com [conceptivecolors.com]

- 2. mdpi.com [mdpi.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound [chemicalbook.com]

- 5. colorkem.com [colorkem.com]

- 6. chembk.com [chembk.com]

- 7. OSTAZIN ORANGE H-G, CAS: 70210-21-8, this compound - Synthesia [dyes.synthesia.eu]

- 8. This compound | 70210-21-8 [chemicalbook.com]

- 9. Reactive Orange 5 | 12237-97-7 [chemicalbook.com]

- 10. colorkem.com [colorkem.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. images.fibre2fashion.com [images.fibre2fashion.com]

- 15. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. safety365.sevron.co.uk [safety365.sevron.co.uk]

Synthesis and manufacturing process of Reactive Orange 5

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Orange 5

Introduction

C.I. This compound is a significant member of the monochlorotriazine (MCT) class of reactive azo dyes. Valued for its brilliant orange-red hue and excellent wash fastness, it finds extensive application in the dyeing and printing of cellulosic fibers such as cotton and viscose. The dye's performance hinges on the covalent bond formed between the reactive triazine ring and the hydroxyl groups of the cellulose fibers, a hallmark of reactive dyes that ensures superior durability compared to dyes relying on weaker intermolecular forces.[1]

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. This compound. It is intended for an audience of researchers, scientists, and professionals in the fields of dye chemistry and textile manufacturing. The guide delves into the detailed synthetic pathway, the underlying chemical principles of each reaction step, and the critical process parameters that govern the yield and purity of the final product. Furthermore, it covers the essential aspects of purification, analytical characterization, and the mechanism of action of the reactive group.

Chemical Profile of C.I. This compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 18279 |

| CAS Number | 70210-21-8, 12237-97-7 |

| Molecular Formula | C₂₆H₁₇Cl₇N₃Na₃O₁₀S₃ (representative) |

| Molecular Weight | 788.07 g/mol (representative) |

| Chemical Class | Monoazo |

| Reactive Group | Monochlorotriazine (MCT) |

Synthetic Pathway Overview

The synthesis of C.I. This compound is a multi-step process that involves a carefully orchestrated sequence of condensation and azo coupling reactions. The general strategy is to first build a complex intermediate by sequentially reacting a di-functional amine and a hydroxy-amino naphthalene derivative with cyanuric chloride. This intermediate is then coupled with a diazotized aromatic amine to form the final chromophore.

The primary raw materials for this synthesis are:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): The backbone of the reactive group.

-

3-Aminobenzenesulfonic Acid (Metanilic Acid): The first amine to be condensed with cyanuric chloride.

-

4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic Acid: The second component to be condensed, which will also serve as the coupling component.

-

2-Aminobenzenesulfonic Acid (Orthanilic Acid): The aromatic amine that is diazotized to form the electrophile for the azo coupling reaction.

The overall synthesis can be visualized as a convergent process, where different molecular fragments are prepared and then combined to yield the final complex dye molecule.

Caption: General Synthetic Workflow for C.I. This compound.

Detailed Manufacturing Process

The industrial production of C.I. This compound is a batch process carried out in aqueous media. Precise control over temperature and pH at each stage is paramount to ensure high yields and minimize the formation of by-products.

Part 1: Synthesis of the Coupling Component

This part involves the sequential condensation of two different aromatic amines onto the cyanuric chloride ring. The differential reactivity of the chlorine atoms on the triazine ring at different temperatures allows for a stepwise and controlled synthesis.

Step 1: First Condensation

The first step is the reaction of cyanuric chloride with 3-aminobenzenesulfonic acid (metanilic acid). This reaction is a nucleophilic aromatic substitution where the amino group of the metanilic acid displaces one of the chlorine atoms on the triazine ring.

Protocol:

-

A dispersion of cyanuric chloride (1.0 mole) is prepared in ice-water (approx. 1000 mL).

-

A solution of 3-aminobenzenesulfonic acid (1.0 mole), neutralized to a pH of 6.5-7.0 with sodium carbonate, is slowly added to the cyanuric chloride dispersion.

-

The temperature of the reaction mixture is strictly maintained between 0-5 °C.

-

The pH is maintained at 6.0-7.0 by the controlled addition of a 10% (w/v) sodium carbonate solution.

-

The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 2-4 hours.

Causality and Control: The low temperature (0-5 °C) is crucial to ensure that only one chlorine atom of the highly reactive cyanuric chloride is substituted. At higher temperatures, di- and tri-substitution would occur, leading to a mixture of unwanted products. The pH is maintained in the neutral range to ensure that the amino group of the metanilic acid is sufficiently nucleophilic to attack the triazine ring, while minimizing hydrolysis of the cyanuric chloride.

Step 2: Second Condensation

The product from the first condensation is then reacted with 4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. The amino group of this naphthalene derivative displaces a second chlorine atom from the triazine ring.

Protocol:

-

To the reaction mixture from Step 1, a neutralized solution of 4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid (1.0 mole) is added.

-

The temperature of the reaction mixture is gradually raised to 20-50 °C.

-

The pH is maintained at 6.0-7.0 with the addition of a 10% (w/v) sodium carbonate solution.

-

The reaction is stirred at this temperature for 4-6 hours, or until TLC indicates the completion of the reaction.

Causality and Control: The increased temperature is necessary to displace the second chlorine atom, which is less reactive than the first due to the electron-donating effect of the first substituent. This temperature is still low enough to prevent the substitution of the third, much less reactive, chlorine atom. The resulting product of this step is the key intermediate that will act as the coupling component in the final azo coupling reaction.

Part 2: Azo Dye Formation

This part involves the preparation of the diazonium salt and its subsequent reaction with the coupling component synthesized in Part 1.

Step 3: Diazotization of 2-Aminobenzenesulfonic Acid

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by reacting the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.

Protocol:

-

A suspension of 2-aminobenzenesulfonic acid (1.0 mole) is prepared in water and hydrochloric acid (2.5 moles).

-

The mixture is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1.05 moles) in water is added dropwise to the cold amine suspension over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes after the addition is complete.

-

The completion of diazotization is confirmed by a positive test with starch-iodide paper (which turns blue in the presence of excess nitrous acid). Any excess nitrous acid is then quenched by the addition of a small amount of sulfamic acid.

Causality and Control: The low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures. The use of excess acid ensures the complete formation of nitrous acid and prevents the diazonium salt from coupling with the unreacted amine.

Step 4: Azo Coupling

The final step in the formation of the chromophore is the azo coupling reaction, an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and the electron-rich naphthalene ring of the coupling component (from Step 2) acts as the nucleophile.

Protocol:

-

The solution of the coupling component from Step 2 is cooled to 10-15 °C.

-

The freshly prepared diazonium salt solution from Step 3 is slowly added to the coupling component solution over 2-3 hours.

-

The pH of the reaction mixture is maintained between 7.5 and 8.5 by the controlled addition of a 20% (w/v) sodium hydroxide or sodium carbonate solution.

-

The temperature is maintained at 10-15 °C throughout the addition.

-

After the addition is complete, the mixture is stirred for an additional 2-4 hours to ensure the reaction goes to completion.

Causality and Control: The coupling reaction is performed under mildly alkaline conditions to activate the coupling component. The hydroxyl group on the naphthalene ring is deprotonated to a phenoxide ion, which is a much stronger activating group and directs the electrophilic attack of the diazonium ion to the ortho position. Maintaining the temperature below 15 °C is important to prevent the decomposition of the diazonium salt and to control the reaction rate.

Caption: Detailed Step-by-Step Synthesis of C.I. This compound.

Purification and Isolation

The crude dye solution from the final coupling step contains the desired product, as well as inorganic salts and potentially some by-products. The most common method for isolating reactive dyes on an industrial scale is "salting out."

Protocol:

-

Sodium chloride is gradually added to the final reaction mixture with stirring.

-

The addition of the electrolyte reduces the solubility of the large, anionic dye molecule, causing it to precipitate out of the aqueous solution.

-

The precipitated dye is then collected by filtration.

-

The filter cake is washed with a brine solution to remove most of the remaining inorganic impurities.

-

The purified dye is then dried in an oven at a controlled temperature (typically 60-80 °C) to yield the final product as a powder.

For laboratory-scale purification where higher purity is required, recrystallization from a suitable solvent mixture (e.g., water-ethanol) can be employed.[2][3]

Analytical Characterization

To ensure the quality and consistency of the final product, a suite of analytical techniques is employed to verify the structure, purity, and concentration of the dye.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the dye and quantifying any impurities. A reverse-phase C18 column with a gradient elution system of water (containing an ion-pairing agent or buffer) and acetonitrile or methanol is typically used. A diode-array detector (DAD) allows for the acquisition of UV-Vis spectra of the separated components, aiding in their identification.[4][5]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides definitive identification of the main product and any by-products by determining their molecular weights and fragmentation patterns.[6][7]

-

UV-Vis Spectroscopy: An aqueous solution of the dye exhibits a characteristic absorption maximum (λmax) in the visible region, which is responsible for its color. This technique is used for quantitative determination of the dye concentration and for color matching.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the presence of key functional groups in the dye molecule, such as the triazine ring, sulfonic acid groups (-SO₃H), the azo bond (-N=N-), and hydroxyl (-OH) groups.[8][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for the complete structural elucidation of the dye molecule, although the complexity and low solubility of some dyes can make this challenging.

The Monochlorotriazine Reactive Group: Mechanism of Action

The key to the high performance of this compound lies in its monochlorotriazine (MCT) reactive group. This heterocyclic ring contains one remaining reactive chlorine atom. Under alkaline conditions, this group reacts with the nucleophilic hydroxyl groups of cellulosic fibers to form a stable covalent ether bond.

The fixation process on the fiber occurs in two main stages:

-

Exhaustion: In the initial phase of dyeing, the dye is adsorbed onto the fiber surface from the dyebath, driven by van der Waals forces and hydrogen bonding. The addition of an electrolyte like sodium chloride or sodium sulfate enhances this process by reducing the negative charge on the fiber surface, thereby lowering the electrostatic repulsion between the anionic dye and the fiber.[11]

-

Fixation: In the second stage, an alkali such as sodium carbonate is added to the dyebath. This raises the pH and catalyzes the fixation reaction. The alkali serves to deprotonate the hydroxyl groups of the cellulose to form highly nucleophilic cellulosate anions (Cell-O⁻). These anions then attack the carbon atom of the triazine ring, displacing the chlorine atom in a nucleophilic aromatic substitution reaction.[12][13]

Sources

- 1. textilelearner.net [textilelearner.net]

- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. mdpi.com [mdpi.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to C.I. Reactive Orange 5

This guide provides a comprehensive technical overview of C.I. Reactive Orange 5, a monochlorotriazine (MCT) reactive dye. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the molecular characteristics, synthesis, reaction mechanisms, and applications of this important azo dye.

Chemical Identity and Molecular Characteristics

C.I. This compound is a single azo class dye known for its bright orange hue.[1] Its chemical identity is defined by a complex aromatic structure containing a reactive triazine group, which is central to its function. The definitive molecular formula and weight have been established through consistent data from multiple chemical databases.

Molecular Formula and Weight

The accepted molecular formula for C.I. This compound is C₂₆H₁₇ClN₇Na₃O₁₀S₃ .[2][3] This composition leads to a molecular weight of approximately 788.07 g/mol .[1][2][4] Minor variations in reported molecular weight, such as 788.07139, are attributable to differences in calculation methods based on isotopic abundance.[2]

The systematic IUPAC name for this compound is Trisodium 2-[[7-[[4-chloro-6-(3-sulfophenyl)amino-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-naphthalenyl]azo]benzenesulfonate, which corresponds to its CAS Registry Number 70210-21-8 .[2][4][5][6] Another CAS number, 12237-97-7, is also associated with this dye.[1][3]

Structural Representation

The structure of this compound is characterized by a naphthalenic chromophore linked to two substituted phenyl rings via an azo bond and an amino bridge. The key functional component is the monochlorotriazine ring, which serves as the reactive "hook" for covalent bond formation.

Caption: Chemical Structure of C.I. This compound.

Physicochemical Properties

This compound presents as a bright orange or orange-red powder.[1][7] It is soluble in water, with a reported solubility of 139 g/L at 20°C.[2] Its high solubility is conferred by the three sulfonate (SO₃⁻) groups, which render the molecule anionic and suitable for application in aqueous dyeing systems.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₁₇ClN₇Na₃O₁₀S₃ | [2][3] |

| Molecular Weight | 788.07 g/mol | [1][2][4] |

| CAS Number | 70210-21-8 | [2][5][6] |

| Appearance | Bright orange powder | [1][7] |

| Water Solubility | 139 g/L (at 20°C) | [2] |

| Chemical Class | Single Azo, Monochlorotriazine | [1][5] |

Synthesis and Reaction Mechanism

Understanding the synthesis of this compound provides insight into its structure and reactive properties. The manufacturing process is a multi-step condensation and coupling pathway.

Synthesis Pathway

The synthesis involves three key precursor molecules:

-

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) : The source of the reactive triazine ring.

-

A Naphtholic Derivative : 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid.

-

Two Sulfonated Anilines : 2-Aminobenzenesulfonic acid and 3-Aminobenzenesulfonic acid.

The general manufacturing method can be summarized as follows:[1][2]

-

First Condensation : Cyanuric chloride is reacted with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. Due to the differential reactivity of the chlorine atoms on the triazine ring, this reaction can be controlled to achieve mono-substitution.

-

Diazotization and Coupling : 2-Aminobenzenesulfonic acid is diazotized and then coupled to the product from the first condensation step to form the azo chromophore.

-

Second Condensation : The resulting intermediate is then condensed with 3-Aminobenzenesulfonic acid, substituting a second chlorine on the triazine ring.

Caption: Generalized synthesis workflow for C.I. This compound.

Reaction Mechanism with Substrates

This compound is a "cold brand" reactive dye, meaning it reacts with cellulosic fibers (e.g., cotton) under alkaline conditions at moderate temperatures. The reaction mechanism is a nucleophilic substitution at the triazine ring.

-

Activation of Cellulose : Under alkaline conditions (e.g., in the presence of sodium carbonate), the hydroxyl groups of the cellulose polymer are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻).

-

Nucleophilic Attack : The cellulosate anion attacks the carbon atom of the triazine ring that is bonded to the chlorine atom.

-

Substitution : The chlorine atom, being a good leaving group, is displaced, forming a stable, covalent ether bond between the dye molecule and the cellulose fiber.

This covalent bond is responsible for the high wash fastness of reactive dyes compared to direct dyes, which adhere through weaker intermolecular forces.

Applications and Significance

The primary application of this compound is in the textile industry for the dyeing and printing of cotton, viscose, and other cellulosic fibers.[1][2] Its bright hue and good fastness properties make it a commercially significant colorant.

While its main use is industrial, its well-defined chemical structure and reactive nature make it a candidate for various research applications:

-

Bioconjugation : The monochlorotriazine group can react with nucleophilic groups on biomolecules, such as the amine groups of lysine residues in proteins, enabling its use as a chromophoric label.

-

Environmental Science : As a common textile effluent component, this compound is frequently used as a model compound in studies on the degradation and removal of azo dyes from wastewater, utilizing methods like adsorption, ozonation, or microbial degradation.[8][9]

-

Analytical Chemistry : Its strong absorbance in the visible spectrum allows for its use as a tracer or indicator in certain analytical protocols.[6]

Analytical Methodologies

The characterization and quantification of this compound are essential for quality control and environmental monitoring.

Spectrophotometry

UV-Visible spectrophotometry is the most common method for quantifying the concentration of the dye in solution. The maximum absorbance wavelength (λmax) for this compound is typically observed in the orange region of the visible spectrum.

Chromatography

High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, is used for separation, identification, and quantification of the dye and its degradation byproducts. This provides higher specificity and sensitivity than spectrophotometry alone.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy can be employed to identify the key functional groups within the dye molecule, confirming its structural integrity or studying its interaction with substrates.[9]

Safety and Handling

As with all azo dyes, C.I. This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Inhalation of the powder should be avoided. All products are intended for research and development use by technically qualified individuals.[4]

References

-

World Dye Variety. (2012, May 9). This compound. Retrieved from [Link]

-

MDPI. (2023, July 27). Removal of Azo Dyes Orange II and Reactive Black 5 from Aqueous Solutions by Adsorption on Chitosan Beads. Retrieved from [Link]

-

DESWATER. (n.d.). Modeling and mechanism of reactive orange 16 dye adsorption by chitosan-glyoxal/TiO nanocomposite. Retrieved from [Link]

-

Organic Dyes. (n.d.). OSTAZIN ORANGE H-G, CAS: 70210-21-8, this compound. Retrieved from [Link]

-

MDPI. (2023, April 24). Reactive Black-5, Congo Red and Methyl Orange: Chemical Degradation of Azo-Dyes by Agrobacterium. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Chemsrc. (2024, January 3). This compound | CAS#:12237-97-7. Retrieved from [Link]

- Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.

-

PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS#:12237-97-7 | Chemsrc [chemsrc.com]

- 4. 70210-21-8 this compound AKSci T676 [aksci.com]

- 5. OSTAZIN ORANGE H-G, CAS: 70210-21-8, this compound - Synthesia [dyes.synthesia.eu]

- 6. CAS 70210-21-8: 2-Naphthalenesulfonic acid, 7-[[4-chloro-6… [cymitquimica.com]

- 7. CN102898868A - Reactive orange dye and preparation method thereof - Google Patents [patents.google.com]

- 8. Removal of Azo Dyes Orange II and Reactive Black 5 from Aqueous Solutions by Adsorption on Chitosan Beads Modified with Choline Chloride: Urea Deep Eutectic Solvent and FeO [mdpi.com]

- 9. mdpi.com [mdpi.com]

CAS number for C.I. Reactive Orange 5

An In-depth Technical Guide to C.I. Reactive Orange 5 for Scientific Professionals

Abstract

This technical guide provides a comprehensive overview of C.I. This compound, a monoazo reactive dye utilized primarily for cellulosic fibers. The document elucidates the dye's chemical identity, including its CAS numbers 70210-21-8 and 12237-97-7 , molecular structure, and physicochemical properties.[1][2] A core focus is placed on the chemical principles governing its application, detailing the mechanism of covalent bond formation with cellulose under alkaline conditions. A validated, step-by-step laboratory protocol for the exhaust dyeing of cotton is presented, with a causal explanation for each procedural step and reagent choice. Furthermore, this guide includes a visual representation of the reaction pathway using the Graphviz DOT language and discusses essential safety, handling, and environmental considerations pertinent to its use in a research and development setting.

Introduction: The Significance of C.I. This compound

C.I. This compound is a synthetic organic dye belonging to the single azo class.[1] As a reactive dye, its defining characteristic is the presence of a reactive group that forms a strong, permanent covalent bond with the functional groups of the substrate fiber.[3][4] This covalent linkage is responsible for the superior wash fastness of reactive dyes compared to other dye classes that rely on weaker intermolecular forces.[4][5]

Primarily used for dyeing cellulosic fibers such as cotton and viscose, C.I. This compound produces a bright orange shade.[1] Its application is crucial in the textile industry and serves as a model compound in academic research for studying dye-fiber interactions, wastewater treatment methodologies, and the development of more efficient and environmentally benign dyeing processes.[6] This guide serves as a foundational resource for scientists and researchers, providing the technical depth necessary for its effective and safe application.

Chemical Identification and Physicochemical Properties

Accurate identification and understanding of a chemical's properties are paramount for reproducible scientific work. C.I. This compound is identified by two CAS Registry Numbers and possesses a complex molecular structure.

| Property | Value | Source(s) |

| C.I. Name | This compound | [1] |

| C.I. Number | 18279 | [1] |

| CAS Registry Numbers | 70210-21-8, 12237-97-7 | [1][2] |

| Molecular Formula | C₂₆H₁₇Cl₂N₇Na₃O₁₀S₃ | [1] |

| Molecular Weight | 788.07 g/mol | [1] |

| Chemical Class | Single Azo | [1] |

| Appearance | Orange-red powder | [1] |

| Solubility | Soluble in water | [1] |

Mechanism of Action: The Chemistry of Covalent Fixation

The efficacy of C.I. This compound hinges on the chemical reaction between its reactive group and the hydroxyl groups of cellulose. The dye molecule can be conceptually divided into three parts: the chromophore (the azo group and associated aromatic structures, which imparts color), the bridging group, and the reactive group (a dichlorotriazine ring).

The dyeing process occurs in two critical stages:

-

Exhaustion: In an aqueous solution, both the cotton fiber and the anionic dye molecule exhibit a negative surface charge, leading to electrostatic repulsion. To overcome this, an electrolyte such as Glauber's salt (Na₂SO₄) is added. The salt neutralizes the fiber's surface charge, reducing the repulsion and allowing the dye molecules to migrate from the solution into the fiber structure. This phase is primarily driven by concentration gradients and weaker van der Waals forces.[5]

-

Fixation: Covalent bond formation is initiated by the addition of an alkali, typically sodium carbonate (soda ash). The alkali raises the pH of the dyebath, which deprotonates the hydroxyl groups on the cellulose polymer (Cell-OH) to form highly nucleophilic cellulosate anions (Cell-O⁻).[7] These anions then attack the electron-deficient carbon atom on the dye's dichlorotriazine ring, displacing a chloride leaving group in a nucleophilic substitution reaction. This forms a robust and stable ether bond, permanently fixing the dye to the fiber.

A competing reaction is the hydrolysis of the dye, where the reactive group reacts with hydroxide ions (OH⁻) in the water instead of the fiber. This hydrolyzed dye is no longer capable of bonding with the fiber and must be washed out, contributing to colored effluent.[7]

Visualizing the Reaction Pathway

The following diagram illustrates the nucleophilic substitution reaction between the dye's reactive group and a hydroxyl group on the cellulose backbone under alkaline conditions.

Caption: Covalent fixation of C.I. This compound onto cellulose.

Experimental Protocol: Exhaust Dyeing of Cotton Fabric

This protocol describes a standard laboratory procedure for dyeing a 10-gram sample of scoured and bleached cotton knit fabric. The liquor-to-goods ratio (L:R) is set at 20:1.

Materials and Reagents:

-

10 g scoured, bleached 100% cotton fabric

-

C.I. This compound dye powder

-

Glauber's salt (anhydrous sodium sulfate, Na₂SO₄)

-

Soda ash (anhydrous sodium carbonate, Na₂CO₃)

-

Non-ionic soaping agent

-

Distilled water

-

Laboratory dyeing apparatus (e.g., beaker dyeing machine)

-

pH meter, analytical balance, graduated cylinders

Procedure:

-

Dye Solution Preparation:

-

Calculate the required amount of dye for a 1% "on weight of fiber" (owf) dyeing. For 10 g fabric, this is 0.1 g of dye.

-

Accurately weigh 0.1 g of C.I. This compound and dissolve it in a small amount of warm distilled water to create a stock solution.

-

-

Dyebath Setup (Exhaustion Phase):

-

The total liquor volume is 10 g fabric × 20 (L:R) = 200 mL.

-

In the dyeing vessel, add 150 mL of distilled water.

-

Calculate and add Glauber's salt. A typical concentration is 50 g/L. For 200 mL, this is 10 g. Add the salt and stir until dissolved.

-

Causality: The salt is added before the dye to begin neutralizing the fiber surface, preparing it for dye uptake.

-

Introduce the 10 g cotton sample into the bath.

-

Add the prepared dye stock solution to the bath and add water to reach the final 200 mL volume.

-

Begin agitation and raise the temperature to 60°C. Hold for 30 minutes.

-

Causality: This period allows the dye to evenly distribute in the solution and exhaust onto the fiber before the fixation reaction begins.[5]

-

-

Fixation Phase:

-

Calculate and weigh the required amount of soda ash. A typical concentration is 20 g/L. For 200 mL, this is 4 g.

-

Dissolve the soda ash in a small amount of hot water and add it to the dyebath.

-

Causality: The soda ash raises the pH to ~10.5-11, activating the cellulose for the covalent bonding reaction. This is added after exhaustion to ensure level dyeing.

-

Continue dyeing at 60°C with agitation for another 60 minutes.

-

-

Post-Dyeing Wash-Off (Soaping):

-

Drop the dyebath and rinse the fabric thoroughly with cold water to remove residual salt and alkali.

-

Prepare a fresh bath at a 20:1 L:R (200 mL) containing a non-ionic soaping agent (e.g., 2 g/L).

-

Heat the bath to 95°C and treat the fabric for 10-15 minutes.

-

Causality: This critical "soaping" step removes any unfixed, hydrolyzed dye from the fabric surface. Failure to do so results in poor wash fastness and color bleeding.

-

Rinse the fabric again with hot water, then cold water, until the rinse water is clear.

-

-

Drying and Evaluation:

-

Squeeze the excess water from the fabric and air-dry or oven-dry at a low temperature.

-

The resulting fabric should exhibit a uniform, bright orange coloration with high wet fastness.

-

Safety, Handling, and Environmental Considerations

-

Safety: Like many reactive dyes, C.I. This compound may cause sensitization by inhalation and skin contact.[8] It is classified as a potential irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Handling of the dye powder should be done in a well-ventilated area or fume hood to avoid inhalation.

-

Environmental Impact: The primary environmental concern with reactive dyes is the colored effluent containing hydrolyzed dye, salts, and alkali.[7] The strong covalent bonds make these dyes resistant to biodegradation.[9] Therefore, all effluent generated from dyeing processes must be collected and treated according to institutional and local regulations before discharge. Research into advanced oxidation processes and other methods for treating such wastewater is an active field.[6][9]

Conclusion

C.I. This compound is a technically significant dye whose performance is rooted in the principles of covalent chemistry. Its application requires a systematic, multi-stage process involving controlled exhaustion followed by pH-initiated fixation. By understanding the underlying mechanisms—the role of electrolytes, the activation of cellulose by alkali, and the nucleophilic substitution reaction—researchers can effectively utilize this dye for both industrial applications and fundamental studies. Adherence to proper safety protocols and responsible management of waste streams are essential for its use in a professional scientific environment.

References

- World dye variety. (2012, May 9). This compound. Retrieved from dye|World dye variety website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjk0EDzs4SPoc1tnlKmHb5dpWkpN5vL8IOVmUDN_UiI1PsSPO5TeZCr0oeiagYzJWGAbRUqR5mr8XPLU7KTnb5o10Nagkjs9as8OurZo_Ch02hvay3HTFBIOtvjlUN8QPQh9kZb_PHM0eM3m_Z1eWz0q47HB1SFlmJgf8zexM=]

- Wikipedia. (n.d.). Dye. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Zk04QxlJHOmY_ZiPij635gD3DjJRIZCzffVToT-LQVVqwrZDt8Hbi-b83WmUGZNoQaDVtf_1JF-D60X1VJ9-sD0UfavVc6QJkTMamAwy4SeLTfnHr34Jp-BuSw==]

- Chemsrc. (2024, January 3). This compound | CAS#:12237-97-7. Retrieved from Chemsrc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF897lViKxFes-jCfA9pVp1oQopPTE7COW9DNIf6NBTwMpb_bVPPJs6c1jzgs8CNoma1n-_dl_ypO4C6D64C_n6vYBLiGi3o0RN3QMzlU9WBVFWi6kuK6LkTSKxPzL3JLJhc_8X18hwXZZ2VyFKw-0F]

- Alfa Chemistry. (n.d.). Scientific Overview of Reactive Dyes and Their Industrial Applications. Retrieved from Alfa Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhOPfdiFPVeZnGXKJpDkm3V5pGekwT_8lTiM741tLLgb7Mufa2op0R-mn_K08Ne-IwzFjycPnDOK_RUlT1_o7wUMdi2_fQiA68JCinL9griXXGJKwpze85ReIRDoJXVg5tria2tW_2iVKTcIZFrDbWCBIwymUfD51klZjhws2W0j8TwgpPfRuFo3b5XlVSDnAoSkAvK7-h8Va3VkZa3A5ZW8FaWgv3VE_oyF1sAOtCdqGRUEg=]

- Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Retrieved from Textile Learner. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1lO9alV8LaeiDv7-BwtXND5yg3ONG2Evm2FqB5kA72_PnXisiRItfDV3KHm_TySp8hT2I4GAnPO9xmg7j8gzEIQ7T-MN4bur_ngmIGOu5R_AZzOKx4vaU_APeCS05tfZqEvyumkdVuZ8R_MBw1FHx94W-iXKyD6Gvw4YuVj8czIALDT8=]

- Synthetic Dyes. (n.d.). Printing Series Fiber Reactive Dye Reactive Orange PE C I Orange 5. Retrieved from Synthetic Dyes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Xwal_pCR2zT91PuASF4hnOtXo28lgT87tAsvgje6v5bpyUoJOAmpzAHneRVrfq6X1d9tgmouSiXROLFIq0EwY7hCIiuY3hNcrqo_dwVg5ONoiTmFgVqppLudYpS5aAeLNPGw2sReTNwDS4HO6oGw1TnggJzHnp2MRtZbejVo7XIqWweHzXLavrnMkzrvAcwHOrIy0heywKBx9CV53SWnf8eH2Ph3MGcqzkmw]

- MATERIAL SAFETY DATA SHEET. (2006, July 11). Procion MX Dyes. Retrieved from a university website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtQ6qSf5j-EwqQsAlbmAeG3_yrHbEU1wTXKioWoHhBHxJTyA-mUF979tfgZqo7VeetGVwg47awH6e83uHLbx4xfjZOEfuvhKn5H7ozHcNkzBFpr_QFnWyLTP_DHR0YfQn2hib44lvESulOq2V6STblldV3S0g0ypoHFQ3PW1T71JRuUuGG2kW8c8HaD7Irgg==]

- Onder, E., et al. (2018). Decolorization of Reactive Orange 16 and Reactive Black 5 in aqueous solution by ozonation. Environmental Research & Technology, 1(4), 6-13. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh6mrkI5DO1_jqV3rBQ0wvTX78Ir2uijHqRxSzEFR1kIFs3ThjzWeuoBIqoTasq1aRqf-PiFXY1NyPULNcFADpsvIKjRnT5h1brLr7dcq7gvQxVpxEH0HZu0ln5CwTvvHXVEjIfvil5OfBEkYrWIGIoDb-0RcqkGlVuwae3T5LSDuWhE_xwVjHGA6KR3FqRyl6_Y-I8zhtpl9-kj_DfD__xp9ZkTkFv5lAiQmZvFmMlAGBcB6nf73vRgqK3pjNAheXi9OZ9U3J4XYv4_FgSDp5yqGT3gR2kpKUg==]

- Hossain, M. A., et al. (2022). Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation. Polymers, 14(21), 4749. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFjMLAuN52QMJpCc08PIPJEvuCvHm0IgQXFkjf2EE2X7xz8VWlkOZFAgWytVqHJR8E6DknLpRs1Bs92n4yI9tXmyr9vwwXV5WM0YsG85_YOiiUgdVqkHUlW5C8hTvXwFXRUFCBe3U9gI318Zyo]

- IWA Publishing. (2024, May 31). A review on progresses in reactive dye-containing wastewater treatment. Retrieved from IWA Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3CA3J26EOA5N9SafTHjE54TSeDaxo9a8nuRLPjI7nkydfqe8rwXRaqPzj3BRLOgPG6LqlU4FOEIF8hLkLHX1_PwJi3QGaTlrkp3OWosqrV-hOAICmjN4jRcDwGD0C-MdkhtahwWqjcCEIkupVnyYXmSiypr3TZvnBwoeWx0Cl1w3SrqmuSwIRk9th92dtr4EBBr-PtLWv_-xwb0xAWnCG]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | CAS#:12237-97-7 | Chemsrc [chemsrc.com]

- 3. Dye - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. textilelearner.net [textilelearner.net]

- 6. iwaponline.com [iwaponline.com]

- 7. Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 9. researchgate.net [researchgate.net]

Solubility and Stability of Reactive Orange 5 in Different Solvents: A Senior Application Scientist's Perspective

An In-depth Technical Guide

Abstract

Reactive Orange 5 (RO5) is a prominent monoazo reactive dye valued for its brilliant orange shade in the textile industry. Its efficacy in dyeing processes and its potential application in other scientific fields are critically dependent on its solubility and stability characteristics. This guide provides a comprehensive technical overview of the physicochemical properties of this compound, focusing on its behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility, delineate the key factors that influence it, and present validated experimental protocols for its determination. Furthermore, we will dissect the stability profile of RO5, paying close attention to the kinetics and mechanisms of its primary degradation pathway—hydrolysis—and other factors such as photo and thermal degradation. This document is intended to serve as a foundational resource for scientists aiming to optimize the use of this compound in their research and development endeavors.

Introduction to this compound (C.I. 18279)

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, leading to high wash fastness.[1] this compound is a single azo class dye, appearing as an orange-red powder.[2][3] Its defining characteristic is the presence of a reactive group (a derivative of 2,4,6-Trichloro-1,3,5-triazine) that allows it to form a strong, permanent bond with hydroxyl or amino groups on substrates like cellulose or protein fibers.[2][4] Understanding its behavior in solution is the first step toward harnessing its full potential, whether for dyeing textiles or for novel applications in diagnostics or as a biological stain.

Key Physicochemical Properties:

-

Molecular Formula: C₂₆H₁₇Cl₇Nₐ₃O₁₀S₃[2]

-

Molecular Weight: 788.07 g/mol [2]

-

CAS Registry Number: 70210-21-8, 12237-97-7[2]

-

Chemical Structure: A complex aromatic structure featuring a single azo bond (-N=N-) as the chromophore, multiple sulfonic acid groups (-SO₃H) for water solubility, and a triazine-based reactive group.

The Solubility Profile of this compound

Solubility is a critical parameter, as only dissolved dye molecules can effectively penetrate and react with a substrate.[5] For reactive dyes, solubility is a nuanced property, often balanced against substantivity (the dye's affinity for the fiber).[6] High solubility facilitates easy and rapid diffusion into fibers, but can sometimes correspond to lower substantivity.[6][7]

Solubility in Aqueous and Organic Solvents

This compound is designed to be water-soluble, a property conferred by the multiple sulfonic acid groups in its structure which readily ionize in water.[8]

| Solvent System | Temperature | Reported Solubility | Reference |

| Water | 20 °C | 139 g/L | [4] |

| Water | 50 °C | 70 g/L | [4][9] |

Note: The discrepancy in temperature-dependent solubility data from the same source suggests potential variability in commercial dye formulations or experimental conditions. It is standard for the solubility of dyes to increase with temperature; the 20°C value may represent a different formulation or measurement standard.

Information regarding the solubility of this compound in common organic solvents such as ethanol, methanol, acetone, or DMSO is not extensively documented in readily available literature. Generally, highly sulfonated dyes exhibit poor solubility in non-polar organic solvents. However, polar aprotic solvents may offer limited solubility. For most applications, particularly in dyeing, water remains the exclusive and most relevant solvent.[10]

Critical Factors Influencing Solubility

The dissolution of RO5 is not static; it is dynamically influenced by several environmental and chemical factors.

-

Temperature: Increasing the temperature generally increases the kinetic energy of both the solvent and solute molecules, which enhances the dissolution rate and the amount of dye that can be dissolved.[5] Hot water is often used to accelerate the dissolution of reactive dyes.[11]

-

pH: The pH of the solution can impact the ionization state of the sulfonic acid groups. In neutral to alkaline solutions, these groups are fully deprotonated, maximizing electrostatic interactions with polar water molecules and ensuring high solubility.

-

Electrolytes (Salts): In dyeing, electrolytes like sodium chloride or sodium sulfate are added to promote dye exhaustion onto the fiber. However, these salts significantly decrease the solubility of the dye in the solution through a "salting out" effect.[7][11] High electrolyte concentrations can lead to dye aggregation and precipitation.

-

Additives (Urea): Urea is frequently used as a solubilizing agent in dye solutions and printing pastes.[7] It works by disrupting the hydrogen bonding network of water and interfering with the intermolecular forces between dye molecules, thereby preventing aggregation and increasing solubility.[6]

Experimental Protocol: Determination of Aqueous Solubility

A robust and reproducible method for determining solubility is essential for quality control and process optimization. The filter paper spot method is a simple, qualitative test suitable for industrial settings, while spectrophotometry provides quantitative data.[7][11]

Protocol: Quantitative Solubility Determination by UV-Vis Spectrophotometry

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound powder (e.g., 20 g) into a 100 mL volumetric flask.

-

Add deionized water to the mark.

-

Seal the flask and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the solution for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

Allow the solution to stand undisturbed in the temperature bath for at least 2 hours to let undissolved particles settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid crystallization upon cooling.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates. This step is critical for accuracy.

-

-

Spectrophotometric Analysis:

-

Perform a serial dilution of the clear, saturated filtrate to bring its concentration into the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solutions at the dye's maximum absorbance wavelength (λ_max).

-

Calculate the concentration of the diluted solutions using a pre-established calibration curve (prepared from standards of known concentration).

-

Back-calculate the original concentration of the saturated solution, which represents the dye's solubility at that temperature.

-

Causality: This protocol ensures that the measured concentration represents the true thermodynamic solubility at equilibrium. Using a temperature-controlled bath is crucial as solubility is temperature-dependent.[5] Filtration is a self-validating step to ensure only dissolved dye is measured, preventing artificially high readings from suspended solids.[12]

Caption: Workflow for Quantitative Solubility Determination.

The Stability Profile of this compound

The stability of a reactive dye is as important as its solubility. Degradation can lead to loss of color yield, poor wash fastness, and the generation of undesirable byproducts in industrial effluent.[13] The primary stability concern for any reactive dye, including RO5, is hydrolysis.[14]

Key Degradation Pathways

-

Hydrolysis: This is a chemical reaction where the reactive group of the dye molecule reacts with water instead of the fiber.[13] This reaction is heavily promoted by alkaline conditions (high pH) and elevated temperatures, which are the very conditions required for dye fixation to cellulose.[14][15] The hydrolyzed dye can no longer form a covalent bond with the fiber, leading to significant dye wastage (up to 50%) and effluent contamination.[16] The hydrolyzed dye has properties very similar to the parent dye, making it difficult to remove by washing and potentially causing fastness issues.[15]

-

Photodegradation: Like many azo dyes, the chromophoric -N=N- group in this compound can be susceptible to cleavage upon exposure to high-energy light, particularly UV radiation. This leads to a loss of color.[17] However, RO5 is generally selected for applications requiring good light fastness. Advanced oxidation processes (AOPs) utilizing photocatalysts like TiO₂ or ZnO under UV light can be employed to intentionally degrade the dye in wastewater treatment.[17][18]

-

Thermal Degradation: High temperatures, especially in combination with alkaline pH, accelerate the rate of hydrolysis.[7] For every 10°C increase in temperature, the reaction rate can increase by a factor of 2 to 3.[11] In the solid state, thermal instability can manifest as thermomigration or sublimation at very high temperatures, though this is more characteristic of disperse dyes.[19]

-

Chemical Degradation: this compound shows distinct color changes in the presence of strong oxidizing and reducing agents.

-

In concentrated sulfuric acid, it appears as a dark red sauce, which turns golden brown upon dilution.[2]

-

In nitric acid, it is golden yellow.[2]

-

In the presence of a reducing agent like sodium hydrosulfite under warm, alkaline conditions, the solution turns from deep yellow to light yellow, indicating the reduction and cleavage of the azo bond.[2]

-

Factors Influencing Stability

| Factor | Effect on Stability | Mechanism / Rationale |

| pH | Decreased stability at high pH | Alkaline conditions (pH 10.5-11.5) are necessary to activate cellulose for dyeing but simultaneously catalyze the hydrolysis of the dye's reactive group with water.[20] |

| Temperature | Decreased stability at high temperature | Increases the kinetic rate of all reactions, most notably hydrolysis. |

| Time | Decreased stability over time | The hydrolysis reaction is time-dependent. Storing dye solutions, especially after adding alkali, leads to a continuous decrease in the concentration of the active dye. |

| Dye Concentration | Increased stability at high concentration | Higher dye concentrations can promote aggregation, which may slightly reduce the rate of hydrolysis by making reactive sites less accessible to water molecules.[15] |

| Light | Decreased stability under UV light | UV energy can break the chemical bonds within the chromophore, leading to fading. |

Experimental Protocol: Assessing Hydrolysis Kinetics

Understanding the rate of hydrolysis is crucial for optimizing dyeing processes to maximize fixation efficiency and minimize waste. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this, as it can separate the original reactive dye from its hydrolyzed form.[20][21]

Protocol: Kinetic Study of RO5 Hydrolysis by HPLC

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 g/L) in deionized water.

-

Prepare a buffer solution at the desired alkaline pH (e.g., pH 11 using a sodium carbonate buffer).

-

Pre-heat both solutions and a reaction vessel to the target temperature (e.g., 60 °C) in a water bath.

-

-

Reaction Initiation and Sampling:

-

Initiate the reaction by mixing the dye and buffer solutions in the reaction vessel. Start a timer immediately (t=0).

-

At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding a small amount of a neutralizing acidic buffer. This step is critical to stop further hydrolysis and ensure the sample accurately reflects the reaction at that time point.

-

-

HPLC Analysis:

-

Analyze each quenched sample using a reverse-phase HPLC system with a C18 column.

-

An ion-pairing reagent (e.g., tetrabutylammonium bromide) is often required in the mobile phase to achieve good separation of the anionic dye and its hydrolysate.[21]

-

Monitor the elution profile with a UV-Vis detector at the dye's λ_max. The un-hydrolyzed dye and the hydrolyzed product will have different retention times.

-

-

Data Analysis:

-

Integrate the peak area corresponding to the un-hydrolyzed this compound at each time point.

-

Plot the natural logarithm of the peak area (or concentration) versus time.

-

If the reaction follows first-order kinetics, the plot will be linear. The negative slope of this line represents the hydrolysis rate constant (k).

-

Trustworthiness: This protocol is self-validating through the quenching step, which freezes the reaction to allow for accurate measurement at each time point. The use of HPLC provides authoritative, quantitative data by physically separating the species of interest, offering higher confidence than spectrophotometry alone, which might not distinguish between the two forms.[20]

Caption: Experimental Workflow for Hydrolysis Kinetics Study.

Conclusion and Practical Implications

The utility of this compound is governed by a delicate interplay of its solubility and stability. It is highly soluble in aqueous media, a characteristic that can be modulated by temperature, electrolytes, and additives like urea. However, the very conditions that favor its application in dyeing—high pH and elevated temperature—are also the primary drivers of its degradation via hydrolysis.

For researchers and scientists, this guide underscores the following critical considerations:

-

Solvent Selection: Water is the optimal and intended solvent. Solubility in organic media is limited and generally not relevant for its primary applications.

-

Solution Preparation: To maximize solubility and prevent precipitation, especially for stock solutions, consider using warm deionized water and potentially a solubilizing agent like urea. Avoid simultaneous addition of alkali and high concentrations of salt during dissolution.[11]

-

Process Optimization: The competition between dye fixation and dye hydrolysis is a kinetic race. Understanding the rate of hydrolysis under specific pH and temperature conditions allows for the design of processes that maximize the reaction with the substrate while minimizing the wasteful reaction with water.

-

Storage: Aqueous solutions of this compound, particularly under neutral or alkaline conditions, should be prepared fresh and used promptly to avoid significant loss of reactivity due to hydrolysis.

By grasping these fundamental principles and employing the robust analytical methods described herein, professionals can ensure the consistent, efficient, and effective application of this compound in their work.

References

- This compound. (2012). World dye variety.

- Problems Solving In Dyeing Of Cotton Textile Material with Reactive Dyes. (n.d.). Fibre2Fashion.

- The four characteristics of reactive dyes are fundamental to the success r

- Understanding the four characteristics of reactive dyes is fundamental to the success r

- Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. (2021). Textile Learner.

- Ten Parameters of Reactive Dyes. (n.d.). Skychem Group.

- This compound. (2024). ChemBK.

- Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotoc

- How does the dye solubility affect the dyeing process in a Warp Beam Dyeing Machine? (n.d.). Suntech.

- Reactive Dye Hydrolysis. (n.d.). Area of Sustainability.

- Hydrolysis of reactive dyes. (n.d.). Cowintprinting.com.

- This compound. (n.d.). ChemicalBook.

- This compound. (n.d.). ChemicalBook.

- This compound. (n.d.). ChemicalBook.

- Quality Assurance for Reactive Dyes in Textile Applic

- Hydrolysis of Reactive Dye. (2023). Textile Apex.

- KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. (n.d.). IRJET.

- Determination of Insoluble Content in Dyes. (n.d.). Alfa Chemistry.

- Analysis of Reactive Dyestuffs and Their Hydrolysis by Capillary Electrophoresis. (n.d.). J-Stage.

- Experiments in Dyes and Dyeing Means to better understand the nature of intermolecular forces. (n.d.).

- Superior photocatalytic degradation of Reactive Orange 16 by Ag–AgCl/BiOCl nanocomposites under visible light. (n.d.). RSC Publishing.

- An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography. (n.d.).

- Improving the Thermal Stability of Disperse Orange 25 in Polymers. (n.d.). Benchchem.

Sources

- 1. fsw.cc [fsw.cc]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chinadyeingmachines.com [chinadyeingmachines.com]

- 6. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]

- 7. The four characteristics of reactive dyes are fundamental to the success rate of dyeing! - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. This compound | 70210-21-8 [chemicalbook.com]

- 10. revistas.unam.mx [revistas.unam.mx]

- 11. fnatchem.com [fnatchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Reactive Dye Hydrolysis → Area → Sustainability [fashion.sustainability-directory.com]

- 14. textilelearner.net [textilelearner.net]

- 15. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]

- 16. textileapex.com [textileapex.com]

- 17. Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotocatalysts - ProQuest [proquest.com]

- 18. Superior photocatalytic degradation of Reactive Orange 16 by Ag–AgCl/BiOCl nanocomposites under visible light - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. irjet.net [irjet.net]

- 21. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography [repository.lib.ncsu.edu]

An In-Depth Technical Guide to the Spectroscopic Properties of Reactive Orange 5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Reactive Orange 5 (CAS: 70210-21-8, 12237-97-7), a dichlorotriazine azo dye. This document details the fundamental principles governing its light-matter interactions, including a thorough analysis of its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics. A key focus is placed on the influence of environmental factors, such as pH and solvent polarity, on its spectral behavior. This guide also presents detailed, field-proven experimental protocols for the accurate measurement of its spectroscopic parameters, empowering researchers to harness the full potential of this dye in their respective applications.

Introduction: Unveiling this compound

This compound is a synthetic organic dye belonging to the single azo class of chromophores.[1] Its chemical structure is characterized by a dichlorotriazine reactive group, which allows it to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulose fibers.[2] This property makes it a valuable colorant in the textile industry. Beyond its traditional use, the inherent spectroscopic properties of this compound and similar azo dyes are of increasing interest in various scientific and biomedical research fields. Understanding these properties is crucial for applications ranging from the development of novel sensors to its use as a molecular probe.

Table 1: Chemical Identity of this compound

| Property | Value | Reference(s) |

| Chemical Name | C.I. This compound | [1] |

| C.I. Number | 18279 | [1] |

| CAS Numbers | 70210-21-8, 12237-97-7 | [1] |

| Molecular Formula | C₂₆H₁₇Cl₇N₃Na₃O₁₀S₃ | [1] |

| Molecular Weight | 788.07 g/mol | [1] |

| Appearance | Bright orange to orange-red powder | [1] |

| Solubility | Soluble in water | [1] |

UV-Visible Absorption Spectroscopy: The Chromophore's Signature

The vibrant orange color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is primarily attributed to the π → π* electronic transitions within the conjugated azo chromophore.

Determination of Absorption Maxima (λmax)

While specific literature detailing the λmax of this compound is scarce, analogous reactive azo dyes exhibit absorption maxima in the range of 400-500 nm. For instance, a dye designated as Orange-3R has a reported λmax of 492 nm. The absorption spectrum of this compound is expected to show a principal absorption band in this region, corresponding to its characteristic orange color.

Molar Absorptivity (ε): Quantifying Light Absorption

The molar absorptivity, or molar extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative analysis using the Beer-Lambert Law. The determination of ε for this compound can be achieved experimentally.

Fluorescence Spectroscopy: Harnessing Light Emission

While many azo dyes are known for their strong absorption properties, some also exhibit fluorescence, emitting light of a longer wavelength after being excited by a shorter wavelength. The fluorescence characteristics of dichlorotriazine azo dyes are of interest for their potential use as fluorescent probes.

Excitation and Emission Spectra

The fluorescence of this compound, if present, would be characterized by its excitation and emission spectra. The excitation spectrum typically resembles the absorption spectrum, while the emission spectrum is red-shifted (occurs at longer wavelengths) relative to the excitation.

Fluorescence Quantum Yield (Φ_F): A Measure of Emission Efficiency

The fluorescence quantum yield (Φ_F) quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence signals.

Environmental Influences on Spectroscopic Properties

The spectroscopic properties of this compound are not static and can be significantly influenced by its local environment. Understanding these effects is critical for the reliable application of this dye in various experimental conditions.

The Effect of pH (Halochromism)

Azo dyes often exhibit halochromism, a change in color with varying pH. This is due to the protonation or deprotonation of functional groups within the dye molecule, which alters the electronic structure of the chromophore. For instance, an azo-based dichlorotriazine reactive dye synthesized from H-acid and 4-nitroaniline showed a color transition from reddish-orange in acidic conditions (pH 2.2) to red at pH 4.0, and eventually to blue in alkaline conditions.[3] In the case of this compound, changes in pH are expected to cause shifts in its UV-Vis absorption spectrum.

The Effect of Solvent Polarity (Solvatochromism)

Solvatochromism refers to the change in a substance's color, and hence its absorption or emission spectra, with a change in the polarity of the solvent.[4] This phenomenon arises from differential solvation of the ground and excited electronic states of the dye molecule. Azo dyes, with their potential for intramolecular charge transfer, are often solvatochromic. This property can be exploited to probe the local polarity of microenvironments.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the characterization of the spectroscopic properties of this compound.

Protocol for UV-Vis Absorption Spectroscopy

This protocol outlines the steps for determining the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound

-

High-purity solvent (e.g., deionized water, ethanol)